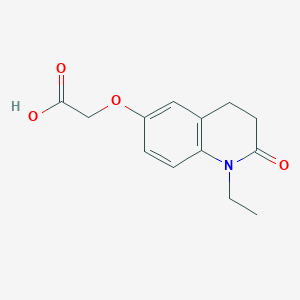
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a propan-2-yl group attached to the nitrogen atom at position 1 and a carboxamide group at position 4 of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for such reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. It can be used as a building block for the development of new materials and catalysts.
Biology: Pyrazole derivatives, including 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. Studies are being conducted to evaluate its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s interaction with cellular receptors may trigger signaling cascades that result in various biological responses.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:
1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and reactivity.
1-(Methyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a propan-2-yl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(Propan-2-yl)-1H-pyrazole-3-carboxamide: The carboxamide group is positioned at the 3rd position instead of the 4th, potentially altering its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-6(3-9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |
InChI-Schlüssel |
RVCWTVZMJWAZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)



![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)






![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)


